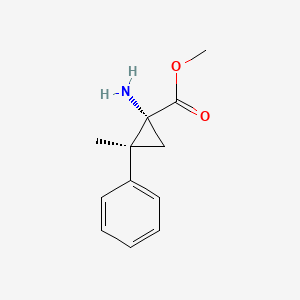
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a chiral molecule and exists in two enantiomeric forms, (1R,2S) and (1S,2R).
Wirkmechanismus
The exact mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate exerts its therapeutic effects through multiple pathways, including the regulation of gene expression, modulation of signaling pathways, and the inhibition of inflammation.
Biochemical and Physiological Effects:
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can inhibit cell proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can improve cardiac function, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate in lab experiments is its potential therapeutic applications in a variety of diseases. Another advantage is its chiral nature, which allows for the study of the individual enantiomers and their effects. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to optimize the therapeutic potential of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate.
Zukünftige Richtungen
There are many future directions for the study of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate. One direction is the optimization of the synthesis method to improve the yield and purity of the molecule. Another direction is the exploration of the individual enantiomers and their effects. Additionally, further research is needed to fully understand the mechanism of action of Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate and to optimize its therapeutic potential.
Synthesemethoden
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate can be synthesized using a variety of methods, including asymmetric synthesis and resolution of racemic mixtures. Asymmetric synthesis involves the use of chiral reagents or catalysts to selectively form one enantiomer of the molecule. Resolution of racemic mixtures involves the separation of the two enantiomers using methods such as chromatography or crystallization.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, Methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate has been shown to improve cardiac function and reduce inflammation.
Eigenschaften
IUPAC Name |
methyl (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(9-6-4-3-5-7-9)8-12(11,13)10(14)15-2/h3-7H,8,13H2,1-2H3/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNSHQDCJZZXDH-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@]1(C(=O)OC)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

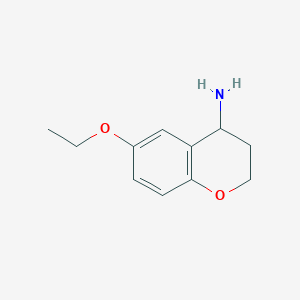
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
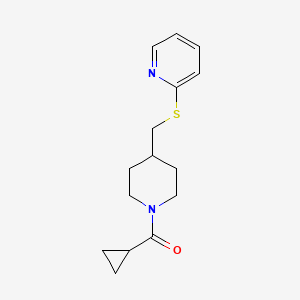
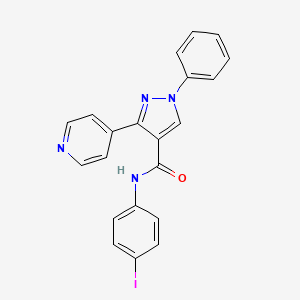
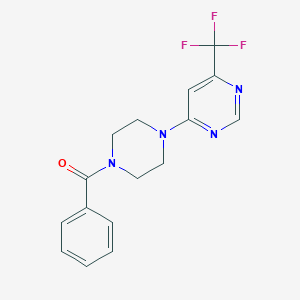
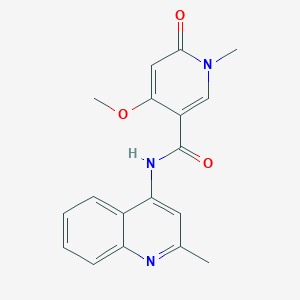
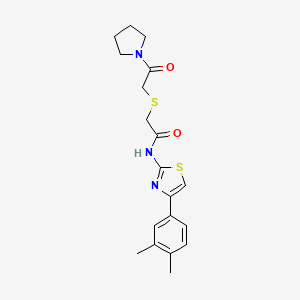
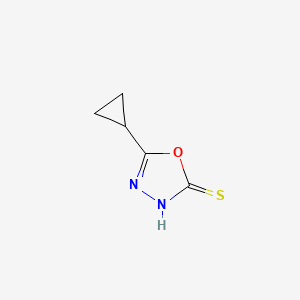
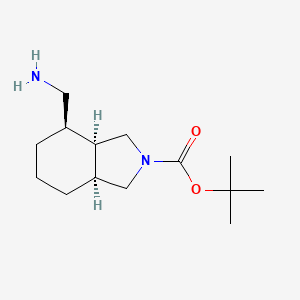
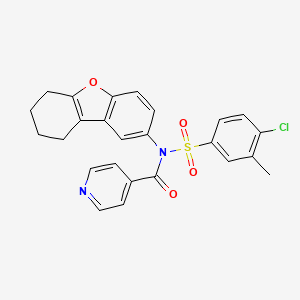
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)
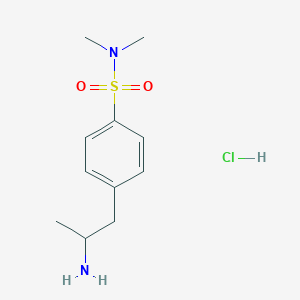
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2591313.png)